2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16523838
InChI: InChI=1S/C10H13NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10,12H,5,11H2,1H3
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol

CAS No.:

Cat. No.: VC16523838

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name 2-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol
Standard InChI InChI=1S/C10H13NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10,12H,5,11H2,1H3
Standard InChI Key GGNJMBKLSUPVBI-UHFFFAOYSA-N
Canonical SMILES CC(C(C1=CC2=C(C=C1)OCO2)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,3-benzodioxole ring fused to a propan-1-ol backbone substituted with an amino group at the C2 position. The benzodioxole moiety contributes aromaticity and hydrophobicity, while the amino alcohol group introduces hydrogen-bonding capabilities. The stereochemistry at the chiral centers (C1 and C2) significantly influences its biological activity, necessitating precise synthetic control .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3
Molecular Weight195.21 g/mol
IUPAC Name2-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol
Boiling PointNot reported
Density1.21 g/cm³ (estimated)
logP2.01 (calculated)
Hydrogen Bond Donors2 (amine and hydroxyl)
Hydrogen Bond Acceptors4

These properties were derived from computational models and experimental analogs . The moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility.

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol often begins with 1,3-benzodioxole-5-carbaldehyde. A Henry reaction with nitroethane followed by reduction yields the amino alcohol structure . Key steps include:

  • Nitroaldol Reaction:
    1,3-Benzodioxole-5-carbaldehyde+CH3CH2NO2β-nitro alcohol intermediate\text{1,3-Benzodioxole-5-carbaldehyde} + \text{CH}_3\text{CH}_2\text{NO}_2 \rightarrow \text{β-nitro alcohol intermediate}

  • Reduction:
    Catalytic hydrogenation or use of NaBH4/NiCl2\text{NaBH}_4/\text{NiCl}_2 converts the nitro group to an amine .

Stereoselective Synthesis

Chiral resolution is achieved via diastereomeric salt formation using tartaric acid or enzymatic kinetic resolution . The patent US6160133A highlights the use of (S)-α-methylbenzylamine\text{(S)-α-methylbenzylamine} as a chiral auxiliary to isolate enantiomerically pure forms .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits inhibitory effects on monoamine oxidase (MAO) and cytochrome P450 enzymes, attributed to its amine group’s interaction with catalytic sites. For instance, the protonated amino group forms a salt bridge with glutamate residues in MAO-B, disrupting substrate binding.

Receptor Interactions

Docking studies suggest affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors due to structural mimicry of endogenous ligands. The benzodioxole ring’s planar structure aligns with aromatic residues in receptor binding pockets, enhancing binding affinity.

Applications in Medicinal Chemistry

Lead Compound Optimization

Researchers have modified the amino alcohol side chain to enhance bioavailability. For example, substituting the hydroxyl group with a methoxy moiety increased blood-brain barrier penetration in rodent models.

Prodrug Development

Ester prodrugs of 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol show improved oral bioavailability. Hydrolysis by esterases in the liver releases the active compound, as demonstrated in pharmacokinetic studies.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 6.82 (d, 1H, benzodioxole), 4.25 (m, 1H, CH-OH), 3.12 (dd, 1H, CH-NH2_2).

  • MS: ESI-MS m/z 196.1 [M+H]+^+ confirms molecular weight.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator